2,7-Dimethyl-4-(naphthalen-2-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-4-(naphthalen-2-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4-(naphthalen-2-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-4-(naphthalen-2-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2,7-Dimethyl-4-(naphthalen-2-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-4-(naphthalen-2-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s unique structure allows it to bind to these targets and modulate their function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1Benzothieno3,2-bbenzothiophene : Known for its high mobility in organic field-effect transistors (OFETs).
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate : Used in click chemistry and known for its high regioselectivity .
Uniqueness
2,7-Dimethyl-4-(naphthalen-2-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine stands out due to its unique combination of structural features, which confer specific electronic and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H20N2OS |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2,7-dimethyl-4-naphthalen-2-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H20N2OS/c1-13-7-10-18-19(11-13)26-22-20(18)21(23-14(2)24-22)25-17-9-8-15-5-3-4-6-16(15)12-17/h3-6,8-9,12-13H,7,10-11H2,1-2H3 |
InChI Key |
IGRODHRCACZHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)OC4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.